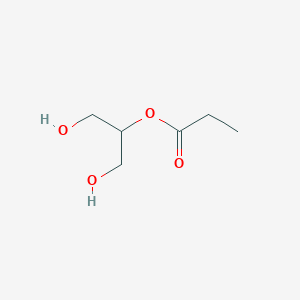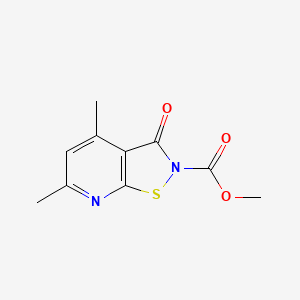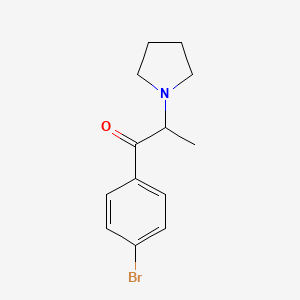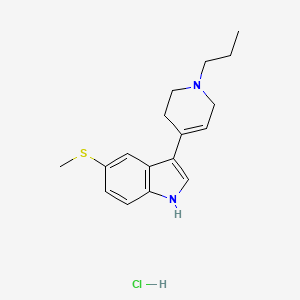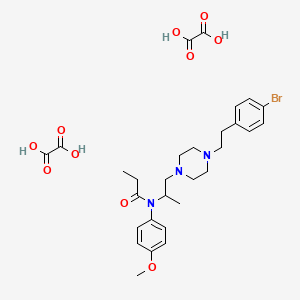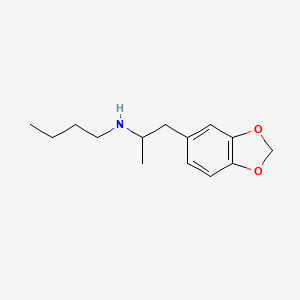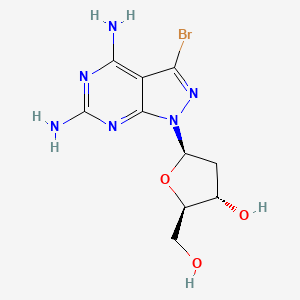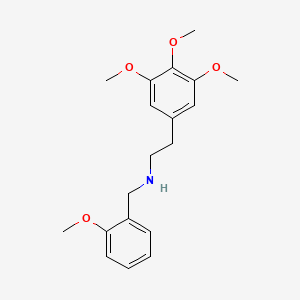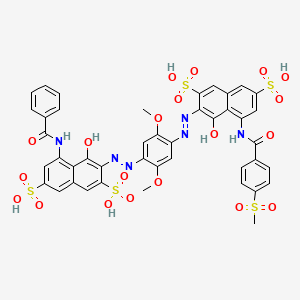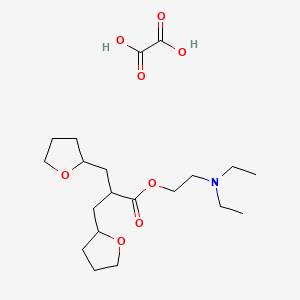
2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylaminoethyl and tetrahydro-2-furyl groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate involves multiple steps. One common method includes the treatment of 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylic acid with 2-diethylaminoethyl chloride in boiling 2-propanol in the presence of potassium carbonate . This reaction yields the desired ester, which is then transformed into the hydrogen oxalate form.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions. For example, its hypotensive effect may be due to its ability to relax smooth muscles or inhibit certain ion channels.
Comparison with Similar Compounds
Similar Compounds
- 2-Diethylaminoethyl 1,3-bis(1-naphthyl)propane-2-carboxylate hydrogen oxalate
- 2-Diethylaminoethanol hydrochloride
- 2-Diethylaminoethanol carbanilate
Uniqueness
What sets 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate apart from similar compounds is its unique combination of diethylaminoethyl and tetrahydro-2-furyl groups. This structural uniqueness contributes to its distinct chemical and pharmacological properties, making it a valuable compound for various applications.
Properties
CAS No. |
115039-99-1 |
|---|---|
Molecular Formula |
C20H35NO8 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-(oxolan-2-yl)-2-(oxolan-2-ylmethyl)propanoate;oxalic acid |
InChI |
InChI=1S/C18H33NO4.C2H2O4/c1-3-19(4-2)9-12-23-18(20)15(13-16-7-5-10-21-16)14-17-8-6-11-22-17;3-1(4)2(5)6/h15-17H,3-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
HKWFKYZKGQQEFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2CCCO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



